molecular formula C13H14ClN3O B2872167 2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide CAS No. 956769-01-0

2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B2872167
CAS No.: 956769-01-0
M. Wt: 263.73
InChI Key: PJYWXVAIXTWTEW-UHFFFAOYSA-N
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Description

“2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide” is a chemical compound with the molecular formula C13H14ClN3O and a molecular weight of 263.72 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Chloroacetamide Herbicides and Metabolism Studies

Chloroacetamide compounds, including those structurally related to 2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide, have been extensively studied for their role as herbicides and their metabolic pathways. For example, chloroacetamide herbicides like acetochlor and alachlor have been studied for their metabolism in human and rat liver microsomes, indicating the involvement of certain cytochrome P450 isoforms in their metabolic pathways (Coleman et al., 2000).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and utilized in the creation of coordination complexes with potential antioxidant activities. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibited significant antioxidant activity in vitro (Chkirate et al., 2019).

Antimalarial and Antipsychotic Potential

Compounds structurally similar to this compound have been investigated for their potential in treating various diseases. For example, certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown potential as novel antipsychotic agents in animal models (Wise et al., 1987). Additionally, derivatives of this compound have been synthesized with antimalarial activity, demonstrating promising results in animal models and encouraging further clinical trials (Werbel et al., 1986).

Anti-inflammatory and Anticonvulsant Activities

Acetamide derivatives have been explored for their anti-inflammatory and anticonvulsant properties. For example, novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have shown significant anti-inflammatory activity (Sunder & Maleraju, 2013). Additionally, omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, related to this chemical class, exhibited anticonvulsant activity against seizures induced by maximal electroshock (Aktürk et al., 2002).

Nonlinear Optical Properties

Research on the nonlinear optical properties of certain acetamide structures, including those related to this compound, has been conducted to understand their potential in photonic devices and optical energy applications. Studies have found these crystals to be good candidates for optical switches and modulators (Castro et al., 2017).

Biochemical Analysis

Cellular Effects

Given its potential role in inhibiting protein synthesis , it could have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have residual activity lasting up to ten weeks .

Properties

IUPAC Name

2-chloro-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-5-3-4-6-11(9)17-12(7-10(2)16-17)15-13(18)8-14/h3-7H,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYWXVAIXTWTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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